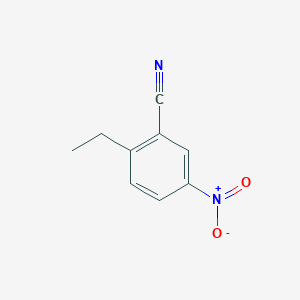

2-Ethyl-5-nitrobenzonitrile

Descripción

2-Ethyl-5-nitrobenzonitrile is an aromatic compound featuring a benzonitrile core substituted with an ethyl group at the 2-position and a nitro group at the 5-position. This structure combines electron-withdrawing (nitro) and electron-donating (ethyl) substituents, influencing its reactivity and physicochemical properties. It serves as a versatile intermediate in organic synthesis and pharmaceutical research, enabling modifications for drug discovery and material science applications .

Propiedades

Fórmula molecular |

C9H8N2O2 |

|---|---|

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

2-ethyl-5-nitrobenzonitrile |

InChI |

InChI=1S/C9H8N2O2/c1-2-7-3-4-9(11(12)13)5-8(7)6-10/h3-5H,2H2,1H3 |

Clave InChI |

SOLTVIAYHGBTBF-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-nitrobenzonitrile typically involves nitration of 2-ethylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The ethyl group undergoes oxidation under strong acidic or basic conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the ethyl side chain to a carboxylic acid, forming 5-nitro-2-cyanobenzoic acid (C₉H₆N₂O₄).

-

Reaction conditions: Heat (80–100°C) with concentrated sulfuric acid as a catalyst.

Reduction Reactions

The nitro group (-NO₂) is highly reducible:

-

Catalytic hydrogenation (H₂/Pd-C or Raney Ni) reduces the nitro group to an amine, yielding 2-ethyl-5-aminobenzonitrile (C₉H₁₀N₂).

-

Tin(II) chloride (SnCl₂) in hydrochloric acid selectively reduces the nitro group without affecting the nitrile.

The nitrile group (-C≡N) can also be reduced:

-

Lithium aluminum hydride (LiAlH₄) converts the nitrile to a primary amine, producing 2-ethyl-5-nitrobenzylamine (C₉H₁₂N₂O₂).

Nucleophilic Substitution

The nitrile group participates in hydrolysis and substitution:

-

Acidic hydrolysis (H₂SO₄/H₂O, reflux) forms 2-ethyl-5-nitrobenzamide (C₉H₁₀N₂O₃), which further hydrolyzes to 2-ethyl-5-nitrobenzoic acid (C₉H₉NO₄).

-

Nucleophilic attack by amines (e.g., NH₃) generates substituted amidines under basic conditions.

Meisenheimer Complex Formation

The nitro group’s electron-withdrawing nature facilitates hydride ion attack on the aromatic ring, forming a Meisenheimer complex. This reaction is critical in biological systems:

-

Hydride donors (e.g., NaBH₄) induce complex formation, which correlates with anti-tuberculosis (anti-TB) activity by inhibiting the DprE1 enzyme .

-

Studies show that nitro cyano phenoxybenzenes (structurally analogous to 2-ethyl-5-nitrobenzonitrile) form these complexes slowly, resulting in moderate anti-TB activity compared to more reactive benzothiazinones .

Implications in Pharmaceutical Research

-

The compound’s nitro group serves as a pharmacophore in anti-TB drug candidates by forming covalent adducts with bacterial enzymes .

-

Its nitrile group enables derivatization into amides or acids, enhancing solubility and bioavailability in drug design.

Experimental data from mycobacterial studies confirm that derivatives with optimized substituents (e.g., hydrophobic groups) exhibit improved activity, highlighting the importance of balancing electrophilicity and molecular recognition .

Aplicaciones Científicas De Investigación

2-Ethyl-5-nitrobenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research into its derivatives could lead to the development of new therapeutic agents.

Industry: It can be used in the production of dyes, pigments, and other materials.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-5-nitrobenzonitrile and its derivatives depends on the specific chemical reactions they undergo. For instance, the reduction of the nitro group to an amino group involves the transfer of electrons and protons to the nitro group, resulting in the formation of an amine. The molecular targets and pathways involved in these reactions are determined by the specific functional groups present in the compound and the reagents used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the benzonitrile core with 5-nitro substitution but differ in the substituent at the 2-position:

Key Observations:

Steric and Electronic Effects: The ethyl group provides moderate steric bulk compared to methyl, enhancing lipophilicity without significantly hindering reactivity. This balance makes it favorable for pharmaceutical intermediates . The isopropyl group introduces pronounced steric hindrance, which may reduce solubility in polar solvents but improve stability in hydrophobic environments .

Reactivity in Synthesis :

- The nitro group’s electron-withdrawing nature activates the benzonitrile core for nucleophilic aromatic substitution (SNAr). Ethyl and methyl substituents mildly donate electrons via induction, slightly modulating reactivity compared to isopropyl derivatives .

- Steric effects in 2-isopropyl-5-nitrobenzonitrile may slow reaction kinetics in SNAr or catalytic cross-coupling reactions compared to its ethyl/methyl counterparts .

Physicochemical Properties

- Solubility : Ethyl and isopropyl derivatives are less soluble in water than the methyl analog due to increased hydrophobicity.

- Melting Points : Methyl derivatives (e.g., thiazole-5-acetate in ) exhibit melting points near 119–120°C, suggesting that 2-methyl-5-nitrobenzonitrile may follow this trend. Ethyl/isopropyl analogs likely have lower melting points due to reduced crystallinity .

Actividad Biológica

2-Ethyl-5-nitrobenzonitrile is an organic compound with significant biological activity, primarily attributed to its nitro and nitrile functional groups. This article explores the compound's biological properties, mechanisms of action, and applications in various fields including medicinal chemistry, microbiology, and biochemistry.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 164.17 g/mol

CAS Number: 126982860

The compound features a nitro group (-NO) and a nitrile group (-C≡N), which are known to impart various biological activities. The ethyl group enhances the lipophilicity of the molecule, potentially influencing its interaction with biological targets.

The biological activity of this compound is largely driven by the following mechanisms:

- Redox Reactions: The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to antimicrobial or cytotoxic effects.

- Coordination Chemistry: The nitrile group can act as a ligand in coordination complexes, potentially influencing enzyme activity and metal ion interactions.

- Biochemical Assays: The compound serves as a probe in enzyme studies, allowing for the assessment of enzyme kinetics and inhibition profiles.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent:

- Antibacterial Activity: this compound has shown promising results against various bacterial strains. For example, its derivatives were screened against Mycobacterium tuberculosis, revealing significant activity compared to control compounds .

- Antifungal Properties: Some derivatives have demonstrated antifungal activity, indicating a broader spectrum of action against pathogenic microorganisms .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound:

- IC50 Values: The compound exhibited varying degrees of cytotoxicity against cancer cell lines. For instance, certain derivatives showed IC50 values ranging from 15 µg/mL to >37 µg/mL, indicating selective toxicity towards specific cancer types while being less toxic to normal cells .

Case Study 1: Antitubercular Screening

A recent study investigated the antitubercular activity of synthesized nitro compounds including this compound. The results indicated that certain derivatives exhibited significant inhibition against Mycobacterium tuberculosis strains, suggesting potential for development as antitubercular agents .

Case Study 2: Anticancer Activity

Research conducted on a series of nitro-substituted benzonitriles demonstrated that modifications to the structure could enhance anticancer properties. In particular, derivatives with specific substituents showed improved selectivity and potency against breast cancer cell lines .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|

| Antibacterial | Mycobacterium tuberculosis | Significant inhibition |

| Antifungal | Various fungal strains | Moderate activity |

| Cytotoxicity | HepG2 (liver cancer) | IC50 = 15.3 µg/mL |

| Non-cancerous cells | IC50 > 37 µg/mL |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the purity and identity of 2-Ethyl-5-nitrobenzonitrile?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the molecular structure. For example, benzonitrile derivatives often exhibit distinct nitrile peaks near 110–120 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., CHNO) by matching experimental and calculated m/z values .

- Melting Point Analysis : Compare observed values with literature data to assess purity.

Q. How can researchers mitigate hazards during the synthesis or handling of this compound?

- Safety Protocols :

- Use fume hoods to avoid inhalation of nitrile vapors, and wear nitrile gloves to prevent skin contact .

- Store the compound in airtight containers away from ignition sources due to potential electrostatic hazards .

- Implement spill containment measures (e.g., dry sand or chemical absorbents) to prevent environmental release .

Q. What solvents are compatible with this compound for recrystallization?

- Experimental Design :

- Test polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures based on solubility trends in similar nitrobenzonitriles. Monitor crystallization under controlled cooling rates .

- Characterize crystal morphology via single-crystal X-ray diffraction to confirm lattice stability .

Advanced Research Questions

Q. How does the nitro group’s orientation in this compound influence its reactivity in nucleophilic substitution reactions?

- Mechanistic Analysis :

- Use X-ray crystallography to determine the dihedral angle between the nitro group and the benzene ring. For example, a 10.2° rotation observed in 2-Methyl-5-nitrobenzonitrile suggests steric hindrance may slow electrophilic attacks .

- Perform density functional theory (DFT) calculations to map electron density around reactive sites .

Q. What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?

- Data Reconciliation :

- Compare reaction conditions (e.g., temperature, catalyst loading) across studies. For instance, trace moisture in nitrile reactions can hydrolyze intermediates, reducing yields .

- Replicate experiments using controlled anhydrous conditions and quantify byproducts via HPLC .

Q. How do van der Waals interactions stabilize the crystal lattice of this compound?

- Crystallographic Study :

- Grow single crystals via slow evaporation and analyze packing motifs. In related compounds, weak C–H···O interactions between nitro and nitrile groups enhance lattice stability .

- Compare thermal stability (TGA/DSC) with computational models to validate intermolecular forces .

Q. What are the environmental persistence risks of this compound, and how can degradation pathways be studied?

- Ecotoxicity Assessment :

- Conduct photolysis experiments under UV light to simulate environmental breakdown. Monitor intermediates using LC-MS .

- Evaluate biodegradation via microbial assays (e.g., OECD 301F) and compare with structurally similar nitriles .

Methodological Notes

- Synthesis Optimization : For novel routes, employ Design of Experiments (DoE) to screen variables like temperature, solvent polarity, and reagent stoichiometry.

- Contradictory Data : Cross-validate results using orthogonal techniques (e.g., IR spectroscopy for functional groups, XRD for crystallinity) .

- Safety Compliance : Follow GHS guidelines for hazard communication, even if classification data are absent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.